[6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone
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Overview
Description
[6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrazolopyridine core, and a piperazinomethanone moiety
Preparation Methods
The synthesis of [6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolopyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using iodine-mediated electrophilic cyclization.
Introduction of the methoxyphenyl group: This step often involves the use of Suzuki cross-coupling reactions with boronic acids.
Attachment of the piperazinomethanone moiety: This can be done through alkylation reactions, where the piperazine derivative is introduced to the pyrazolopyridine core.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
[6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include boronic acids for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
[6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
When compared to other similar compounds, [6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(4-P
Properties
Molecular Formula |
C25H26N6O2 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
[6-(4-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridin-4-yl]-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H26N6O2/c1-29-24-22(16-27-29)21(15-23(28-24)19-3-5-20(33-2)6-4-19)25(32)31-13-11-30(12-14-31)17-18-7-9-26-10-8-18/h3-10,15-16H,11-14,17H2,1-2H3 |
InChI Key |
VCNNNBAYBOPPQF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCN(CC4)CC5=CC=NC=C5 |
Origin of Product |
United States |
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